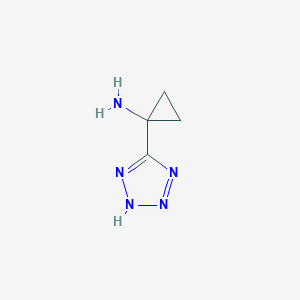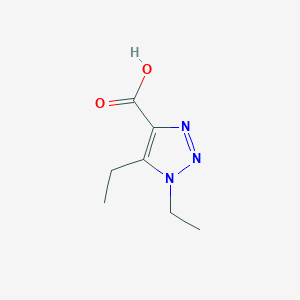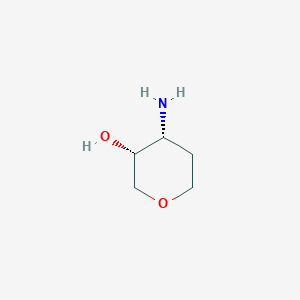
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as methoxetamine, is a dissociative anesthetic that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the arylcyclohexylamine class of drugs and has a similar structure to ketamine. Methoxetamine has been found to possess unique pharmacological properties, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Characterization : Research has focused on the synthesis and characterization of related compounds. For instance, studies have detailed the synthesis of compounds like nitracaine, methoxypiperamide, and mephtetramine, which involve similar chemical structures and processes (Power et al., 2014). Another study described the synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentane and related cyclic analogs, highlighting the chemical processes involved in creating these complex molecules (Collins & Jacobs, 1986).
Polymer Chemistry : The compound has applications in polymer chemistry, as seen in the study of triarylamine-bearing poly(1, 4-phenylenevinylene), which discusses the preparation and properties of a polyphenylenevinylene polymer with pendant arylamine moieties (Kurata, Pu, & Nishide, 2007).
Antimicrobial and Anticoccidial Activity : Some derivatives of the compound have been studied for their potential antimicrobial and anticoccidial activities. One such study synthesized compounds for testing their effectiveness against certain types of bacteria and found notable results (Georgiadis, 1976).
Soil Metabolism Studies : There's research on the metabolism of similar compounds in soil, examining how they break down and interact with the environment (Briggs & Ogilvie, 1971).
Pharmacological Applications : While avoiding details on drug use and dosage, it's worth noting that related compounds have been explored for their pharmacological potentials, such as in the development of antidepressants (Clark et al., 1979).
Cancer Research : There are also studies investigating the potential anticancer activities of derivatives of this compound. One such study synthesized a series of compounds based on structural modifications to explore their effectiveness against cancer cells (Rayes et al., 2020).
Environmental Impact : Studies have also looked into the environmental impact of similar compounds, such as their metabolism in a model ecosystem (Coats, Metcalf, & Kapoor, 1974).
Mechanism of Action
Target of Action
A structurally similar compound, urapidil, which also contains a 2-methoxyphenyl group, is known to be an α-blocker . α-blockers work by blocking α-adrenergic receptors, which are involved in the regulation of smooth muscle contraction and neurotransmitter release.
Mode of Action
If we consider the action of urapidil, it lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Considering the action of urapidil, it likely affects the pathways involving α-adrenergic receptors and 5ht-1a receptors .
Result of Action
Based on the action of urapidil, it can be inferred that this compound may have antihypertensive effects, lowering blood pressure without affecting heart rate .
properties
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXYLJNGOYAPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)




![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)



![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)